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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of zinc in
the field of advanced antimonide-based infrared (IR) detectors. Rather than employing zinc
antimonide (ZnSb) as the primary infrared absorbing material, high-performance detectors
utilize zinc as a critical p-type dopant to create p-n junctions in complex antimonide-based
superlattices. This methodology is central to the fabrication of state-of-the-art mid-wavelength
infrared (MWIR) detectors.

Application: P-Type Doping in InAs/InAsSb Type-ll
Superlattice (T2SL) Detectors

The most significant application of zinc in this context is in the formation of planar p-n junctions
in Indium Arsenide/Indium Arsenide Antimonide (InAs/InAsSb) Type-Il Superlattice (T2SL)
photodetectors through thermal diffusion.[1][2] This technique is crucial for creating high-
performance planar focal plane arrays, which offer significant advantages over conventionally
etched mesa-isolated structures, including reduced surface leakage currents and improved
reliability for small-pixel devices.[2][3]

InAs/InAsSb T2SLs are engineered semiconductor materials with a tunable bandgap, making
them ideal for infrared detection across various spectral ranges.[4] These superlattices are
typically grown unintentionally n-type. Zinc, being an efficient p-type dopant in IlI-V materials, is
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introduced into the n-type T2SL structure to form a p-n junction, which is the fundamental
element of a photodiode.[1][2]

Key Advantages of Zinc Diffusion in T2SL Detectors:

Planar Architecture: Avoids mesa etching, which can introduce surface defects and leakage
currents that degrade detector performance.[2][3]

» High Performance: Enables the fabrication of detectors with high specific detectivity (D*),
quantum efficiency (QE), and responsivity.[1][2]

e Improved Operability: Allows for higher operating temperatures compared to traditional IR
detector materials like Indium Antimonide (InSb), reducing the burden of cryogenic cooling.

[5]

o Scalability: The planar structure is more amenable to the fabrication of large-format, small-
pixel focal plane arrays (FPAS).[2]

Performance Metrics of Zinc-Diffused InAs/InAsSb
T2SL Detectors

The performance of these detectors is highly competitive, making them a strong candidate for
next-generation infrared imaging systems. The following tables summarize key quantitative
performance data from reported devices.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/publication/363685028_High_Performance_Planar_Antimony-Based_Superlattice_Photodetectors_Using_Zinc_Diffusion_Grown_by_MBE
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/5.0005326/13881144/161108_1_online.pdf
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/5.0005326/13881144/161108_1_online.pdf
https://www.mdpi.com/2304-6732/9/9/664
https://www.researchgate.net/publication/363685028_High_Performance_Planar_Antimony-Based_Superlattice_Photodetectors_Using_Zinc_Diffusion_Grown_by_MBE
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/5.0005326/13881144/161108_1_online.pdf
https://www.mdpi.com/2072-666X/10/12/806
https://pubs.aip.org/aip/apl/article-pdf/doi/10.1063/5.0005326/13881144/161108_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Parameter

Value

Operating
Conditions

Reference

Peak Specific
Detectivity (D*)

4.0 x 101t cm-HzY/2/W

77 K, 3.7 pm, -20 mV
bias

[1]

2.0 x 10t cm-Hz/2/W

150 K, 3.7 um, -20

mV bias

[1]

2.9 x 1012 cm-Hz/2/W 77 K, 3.65 um [2]
3.4 x 101 cm-HzY/2//W 150 K [2]
Cut-off Wavelength
4.3 um 77K [1]
(Aco)
4.5 um 150 K
Quantum Efficiency 77 K, 3.7 um, -20 mV
48% [1]

(QE)

bias (no ARC)

49%

150 K, 3.7 pum, -20
mV bias (no ARC)

[1]

Peak Responsivity (R)

1.42 AIW

77 K, 3.7 pm, -20 mV
bias

[1]

Dark Current Density
(Jd)

2.0 x 10—> A/lcm?

77 K, -20 mV bias

[1]

6.4 x 10—> A/lcm?

150 K, -20 mV bias

[1]

ARC: Anti-Reflection Coating

Experimental Protocols

Detailed methodologies are provided for the key experimental processes involved in the
fabrication of zinc-diffused antimonide superlattice infrared detectors.

Protocol 1: Growth of InAs/InAsSb Type-Il Superlattice
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This protocol describes the growth of the foundational superlattice structure using Solid Source
Molecular Beam Epitaxy (MBE).

Objective: To grow a high-quality, unintentionally n-doped InAs/InAsSb T2SL active layer on a
GaSb substrate.

Materials and Equipment:

¢ Intevac Modular Gen Il solid source MBE system (or equivalent)

e 2-inch Te-doped n-type (1017 cm~3) Gallium Antimonide (GaSb) (100) substrate

o High-purity solid sources for Indium (In), Gallium (Ga), Arsenic (As), and Antimony (Sb)

Procedure:

Substrate Preparation: Load the GaSb substrate into the MBE system.

Deoxidation: Heat the substrate to remove the native oxide layer and stabilize the surface.

Buffer Layer Growth: Grow a 200 nm GaSb buffer layer to ensure a high-quality crystal
surface for the superlattice.

Superlattice Growth:
o Set the substrate temperature to 385 °C.
o Grow the active layer, consisting of a 2 um unintentionally doped InAs/InAs1-xSbx T2SL.

o Atypical superlattice design for MWIR detection consists of alternating layers of 10
monolayers (MLs) of InAs and 2 MLs of InAso.5Sbo.s.[1]

o Characterization: After growth, assess the material quality using High-Resolution X-ray
Diffraction (HR-XRD) to confirm the superlattice period and strain. The intrinsic carrier
concentration can be evaluated by Hall measurements on a sample grown on a semi-
insulating substrate, with typical values in the range of 5-9 x 10> cm~3.[1]

Protocol 2: Planar Junction Formation via Zinc Diffusion
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This protocol details the creation of the p-n junction using a Metal-Organic Chemical Vapor
Deposition (MOCVD) reactor.

Objective: To form a p-type region in the n-type T2SL material to create a planar p-n junction.

Materials and Equipment:

EMCORE MOCVD reactor (or equivalent)

As-grown InAs/InAsSb T2SL wafer from Protocol 1

Diethylzinc (DEZn) as the zinc precursor

High-purity carrier gas (e.g., H2)
Procedure:

o Sample Preparation: A protective layer, such as SiOz, is deposited on the T2SL wafer
surface.

o Photolithography: Use standard photolithography to open windows in the SiO: layer, defining
the areas for zinc diffusion.

 Diffusion Process:
o Load the patterned wafer into the MOCVD reactor.
o Heat the wafer to the desired diffusion temperature (typically in the range of 400-500 °C).

o Introduce the DEZn precursor into the reactor with the carrier gas. The diffusion depth is
controlled by temperature and time.

o The zinc atoms diffuse into the superlattice through the windows, converting the top layer
from n-type to p-type and forming the junction.

o Post-Diffusion: After diffusion, the remaining SiO2 mask is removed.

Protocol 3: Device Fabrication and Metallization
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This protocol outlines the final steps to create a functional photodetector device.

Objective: To define individual detector pixels and apply metal contacts for electrical
connection.

Procedure:
» Contact Metallization:
o Use photolithography to define the areas for metal contacts.

o Deposit metal contacts for both the p-type diffused region and the n-type substrate. A
common metallization scheme is Ti/Pt/Au.

« |solation (if necessary): While fully planar, individual pixels may be electrically isolated if
required for the specific array design.

o Passivation: A final passivation layer (e.g., SiO2) can be deposited to protect the device
surface.

e Final Characterization: Perform electrical and optical characterization of the fabricated
device, including measuring dark current, spectral response, and detectivity as a function of
temperature and bias voltage.

Visualizations
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Caption: Experimental workflow for fabricating Zn-diffused planar IR detectors.
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Caption: Logical flow from n-type material to a p-n junction photodiode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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